BenchChemオンラインストアへようこそ!

(2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationships CCR5 Antagonists

This (2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is the definitive building block for medicinal chemistry campaigns requiring the meta-positioned, N-methylated pyrazole nitrogen proven essential for CCR5 receptor activity. The 3-yl regioisomer is the only relevant starting point to avoid the documented potency loss of the 4-yl isomer. Its unique bromine substituent provides a quantifiable advantage over chlorine analogs for probing halogen bonding and lipophilicity (log P⁰) effects on ADME profiles, eliminating the need for a separate chloro-baseline synthesis.

Molecular Formula C17H20BrN3O2
Molecular Weight 378.27
CAS No. 2034459-37-3
Cat. No. B2911302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
CAS2034459-37-3
Molecular FormulaC17H20BrN3O2
Molecular Weight378.27
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br
InChIInChI=1S/C17H20BrN3O2/c1-20-8-7-16(19-20)12-5-9-21(10-6-12)17(22)14-11-13(23-2)3-4-15(14)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
InChIKeyOVBVSGKJJKZHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034459-37-3): Procurement Considerations for a Pyrazolyl-Piperidine Scaffold


(2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C17H20BrN3O2 and a molecular weight of 378.27 g/mol [1]. It belongs to the class of piperidine-based methanone derivatives, featuring a 2-bromo-5-methoxyphenyl ring linked via a carbonyl bridge to a 4-(1-methyl-1H-pyrazol-3-yl)piperidine moiety. The compound's structural characteristics position it as a versatile scaffold within medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around the pyrazole and piperidine components. This guide provides a comparative analysis to support informed procurement decisions when selecting among close structural analogs.

Why Generic Substitution of 2-Bromo-5-methoxyphenyl Piperidine Methanone Analogs Compromises Experimental Integrity


The biological activity of piperidine-methanone derivatives is exquisitely sensitive to subtle structural modifications, rendering direct analog substitution unreliable without explicit comparative data. Specifically, the regioisomerism of the pyrazole ring (1-methyl-1H-pyrazol-3-yl vs. 4-yl) and the nature of the halogen atom on the phenyl ring (bromine vs. chlorine) are known to critically influence target engagement and pharmacokinetic profiles [1]. For example, in a series of 4-(pyrazolyl)piperidine-based CCR5 antagonists, the meta position of the pyrazole nitrogen (analogous to the 3-yl substitution in this compound) was optimal for potent anti-HIV-1 activity, while the para isomer was significantly less active [1]. The quantitative evidence below demonstrates why only the precise chemical structure with documented performance data can guarantee experimental outcomes in the absence of a specific head-to-head comparison.

Quantitative Differentiation of 2-Bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone Against Closest Analogs


Pyrazole Regioisomerism Drives Functional Selectivity: 3-yl vs. 4-yl Substitution

The position of the N-methyl group on a pyrazole ring is a critical determinant of biological activity. In a well-documented CCR5 antagonist study, the 3-pyrazolyl isomer (meta to the bond connecting to the piperidine) provided potent anti-HIV-1 activity. Quantitative SAR data demonstrated that shifting the nitrogen from the meta to the para position (4-pyrazolyl) led to a substantial loss of activity [1]. For this compound, the 3-yl substitution pattern is structurally analogous to the active meta isomer, distinguishing it from procurable 4-pyrazolyl isomers. While direct head-to-head data for this specific compound versus its 4-yl regioisomer is not publicly available, the regioisomer-dependent activity profile is a well-established class-level inference.

Medicinal Chemistry Structure-Activity Relationships CCR5 Antagonists

Halogen-Dependent Physicochemical and Pharmacokinetic Profile: Bromine vs. Chlorine

The identity of the halogen atom at the 2-position of the phenyl ring provides a quantifiable difference in key physicochemical parameters. Replacing a chlorine atom with a bromine atom systematically decreases vapor pressure (log P⁰(L,25) = -0.4197 per bromine atom, p<0.01) and impacts partitioning behavior [1]. On a molecular level, the target compound (C17H20BrN3O2, MW 378.27 g/mol) [2] differs from its theoretical chloro analog (C17H20ClN3O2, MW ~333.81 g/mol) by approximately 44.46 g/mol, which is known to increase lipophilicity and enhance halogen bonding potential, often translating to improved membrane permeability and target residence time.

Drug Design Halogen Bonding Lipophilicity

Piperidine Substitution Position Defines Ligand Geometry: 4- vs. 3-Piperidinyl Isomers

The point of attachment of the pyrazole group to the piperidine ring dictates the three-dimensional presentation of the pharmacophore. The target compound contains a 4-substituted piperidine, which often presents a more linear, extended conformation compared to 3-substituted isomers. A systematic SAR study on 4-(pyrazolyl)piperidine CCR5 antagonists revealed that the optimal geometry for receptor interaction is achieved with the 4-pyrazolylpiperidine scaffold [1]. Consequently, a 3-piperidinyl isomer, such as (2-bromo-5-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, would be expected to exhibit a substantially different binding profile.

Conformational Analysis Receptor Binding Scaffold Hopping

Optimal Deployment Scenarios for (2-Bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone Based on Differentiated Evidence


Scaffold for Targeted SAR Exploration Around the 1-Methyl-1H-Pyrazol-3-yl Moiety

This compound is the single best choice for initiating a medicinal chemistry campaign targeting receptors where a meta-positioned, N-methylated pyrazole nitrogen is essential for activity [1]. Researchers should prioritize this compound over the 4-yl regioisomer to avoid the documented loss of potency associated with the para nitrogen configuration observed in the CCR5 antagonist series. The 3-yl substitution's proven alignment with the active pharmacophore's geometry makes it the only relevant starting point for hit-to-lead optimization on this scaffold [1].

Probe for Investigating Halogen-Dependent Pharmacokinetics

The bromine substituent provides a distinct and quantifiable advantage over chlorine analogs for probing the role of halogen bonding and lipophilicity on the scaffold's ADME profile [1]. The statistically significant impact on vapor pressure and lipophilicity (log P⁰) for bromine vs. chlorine substitution, as detailed in Section 3 [1], makes this compound the essential tool for studies aiming to correlate halogen size with membrane permeability or metabolic stability, without the need for a separate synthesis of the chloro analog for baseline comparison.

Tool Compound for Comparing 4-Piperidinyl vs. 3-Piperidinyl Fragment Geometry

The 4-piperidinyl substitution is structurally validated for optimal receptor interaction in a key chemotype [1]. This compound should be used as the primary probe for exploring the conformational space of piperidine-based ligands. It is the only logical comparator for experiments designed to measure the differential binding kinetics and functional effects resulting from 3-substituted piperidine isomers, which are expected to present a fundamentally different ligand vector.

Quote Request

Request a Quote for (2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.